rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid
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Overview
Description
rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure includes an oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxolane ring can be reduced under specific conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the oxolane ring.
Substitution: Free amine after Boc group removal.
Scientific Research Applications
rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: Similar in that they also feature a Boc-protected amino group.
tert-Butyl esters: Share the tert-butoxycarbonyl group but differ in their overall structure and applications.
Uniqueness
rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is unique due to its specific structure, which includes an oxolane ring and a carboxylic acid group. This combination of functional groups makes it particularly useful in the synthesis of complex molecules, offering versatility in various chemical reactions and applications .
Properties
CAS No. |
2307772-00-3 |
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Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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